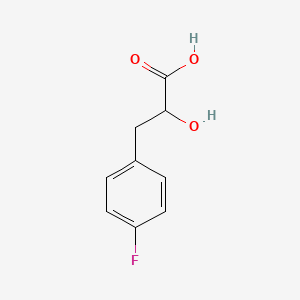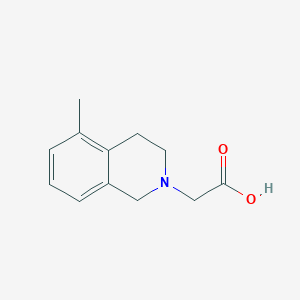![molecular formula C18H13F3N2O3 B2507703 6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide CAS No. 325856-79-9](/img/structure/B2507703.png)
6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic routes that could be relevant to the synthesis and properties of similar compounds. The first paper describes a practical synthetic route to a key intermediate, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which is used in the synthesis of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist . The second paper details an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, another compound related to receptor antagonists .
Synthesis Analysis
The synthesis of related compounds involves several steps, including regioselective reactions, nucleophilic substitutions, and the conversion of functional groups. In the first paper, the synthesis begins with 2,6-dichloro-3-trifluoromethylpyridine, which undergoes a reaction with N-benzylmethylamine to provide a regioisomer in quantitative yield. Further treatment with sodium methoxide and acid hydrolysis yields the pyridine-3-carboxylic ester . The second paper outlines a synthesis that includes reactions with methylamine, sodium methoxide, and 4-methylbenzenethiolate anion to achieve high regioselectivity. The process concludes with bromination and alkaline hydrolysis to produce the desired carboxylic acid .
Molecular Structure Analysis
While the molecular structure of "this compound" is not analyzed in the papers, the structures of the synthesized compounds suggest the presence of methoxy, amino, and carboxylate groups, which are common in receptor antagonists. These functional groups are likely to influence the binding affinity and selectivity of the compounds to their respective receptors.
Chemical Reactions Analysis
The chemical reactions described in the papers include regioselective nucleophilic substitution, which is a critical step in achieving the desired substitution pattern on the pyridine ring. The reactions also involve the conversion of chloro groups to methoxy or amino groups, which are essential for the biological activity of the compounds. The use of different solvents and temperatures is highlighted to control the regioselectivity and yield of the reactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis methods have been developed for compounds similar to 6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide. For instance, the synthesis of related compounds has been achieved through reactions like cyclization and condensation, demonstrating the versatility of these methods in creating complex molecular structures (Khemakhem et al., 2015).
Crystallographic Studies : Crystallographic studies of similar compounds have been conducted, revealing various polymorphic modifications and providing insights into molecular interactions in the crystal phase. This research is crucial for understanding the physical properties and stability of these compounds (Shishkina et al., 2018).
Pharmaceutical and Biological Applications
- Potential Therapeutic Uses : Some compounds structurally related to this compound have demonstrated strong pharmacological potential. For instance, some derivatives have shown anti-inflammatory and analgesic activities, indicating possible therapeutic applications (Abu‐Hashem et al., 2020).
Material Science and Engineering Applications
Electrochromic and Photoluminescent Properties : Research on related compounds has unveiled their potential in electrochromic and photoluminescent applications. For example, aromatic polyamides and polyimides bearing similar molecular units have shown promising electrochemical and electrochromic properties, which could be useful in developing new materials for electronic and optical devices (Chang & Liou, 2008).
Liquid Crystalline Properties : Studies have also explored the liquid crystalline properties of compounds with similar structures, which are significant for developing novel liquid crystalline materials with potential applications in displays and other optical technologies (Thaker et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of Action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. The trifluoromethyl group is known to play an important role in pharmaceuticals , and it might enhance the compound’s binding affinity to its targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the trifluoromethyl group might influence these properties, as it is often used in drug design to improve metabolic stability .
properties
IUPAC Name |
6-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-6-7-15-10(8-13)9-14(16(22)24)17(26-15)23-12-4-2-11(3-5-12)18(19,20)21/h2-9H,1H3,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEMXSONLJFQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C(F)(F)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)
![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)
![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)
![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)
![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)
![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)

![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)